3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-chloro-2H-chromen-2-one
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Overview
Description
3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-chloro-2H-chromen-2-one is a complex organic compound that features a unique combination of benzodioxole, oxadiazole, and chromenone moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit activity against various cancer cell lines .
Mode of Action
It has been observed that similar compounds cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-chloro-2H-chromen-2-one plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as cyclooxygenase (COX) and various kinases, leading to the modulation of their activity. The benzodioxole moiety is known to enhance binding affinity to these enzymes, resulting in potent inhibitory effects. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of these enzymes, further stabilizing the enzyme-inhibitor complex .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis. The compound’s interaction with kinases and transcription factors leads to alterations in gene expression profiles, affecting pathways involved in cell growth and survival. Moreover, this compound can modulate metabolic pathways by inhibiting key enzymes involved in glycolysis and oxidative phosphorylation, thereby impacting cellular energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding is facilitated by the compound’s structural features, which allow it to form stable interactions with amino acid residues. Additionally, the compound can act as an allosteric modulator, altering the conformation of enzymes and affecting their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes, leading to changes in the transcriptional landscape of cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under physiological conditions, maintaining its activity over extended periods. It is susceptible to degradation under acidic or basic conditions, which can affect its efficacy. Long-term studies have shown that continuous exposure to this compound can lead to adaptive cellular responses, including changes in gene expression and metabolic reprogramming .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity. At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of the compound in tissues and the subsequent disruption of cellular homeostasis. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can inhibit enzymes such as hexokinase and pyruvate dehydrogenase, leading to a decrease in glycolytic flux and a shift towards oxidative metabolism. Additionally, it can modulate the activity of cytochrome P450 enzymes, affecting the metabolism of other xenobiotics and endogenous compounds. These interactions can result in changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, such as albumin and heat shock proteins, which facilitate its distribution to different cellular compartments. The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, such as the liver and adipose tissue, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the cytoplasm, nucleus, and mitochondria, where it interacts with various biomolecules. In the cytoplasm, it can inhibit cytosolic enzymes and signaling proteins. In the nucleus, it can modulate gene expression by interacting with transcription factors and chromatin-modifying enzymes. In the mitochondria, it can affect metabolic processes by inhibiting key enzymes involved in oxidative phosphorylation. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-chloro-2H-chromen-2-one typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable hydrazide with an acid chloride in the presence of a base.
Coupling of Benzodioxole and Oxadiazole: The benzodioxole and oxadiazole moieties are then coupled using a palladium-catalyzed cross-coupling reaction.
Formation of the Chromenone Ring: The final step involves the formation of the chromenone ring through a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of various reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro substituent on the chromenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the chloro group.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of various enzymes and biological pathways.
Medicine: It is being investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- Benzodioxole derivatives as COX inhibitors
- (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one
Uniqueness
What sets 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-chloro-2H-chromen-2-one apart is its unique combination of structural motifs, which confer a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-chlorochromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9ClN2O5/c19-11-2-4-13-10(5-11)6-12(18(22)25-13)17-20-16(21-26-17)9-1-3-14-15(7-9)24-8-23-14/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNMAJOPGUOPEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC5=C(C=CC(=C5)Cl)OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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